3-Phenyl-1H-pyrrole-2-carbaldehyde

Catalog No.
S13384470
CAS No.
56164-41-1
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenyl-1H-pyrrole-2-carbaldehyde

CAS Number

56164-41-1

Product Name

3-Phenyl-1H-pyrrole-2-carbaldehyde

IUPAC Name

3-phenyl-1H-pyrrole-2-carbaldehyde

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c13-8-11-10(6-7-12-11)9-4-2-1-3-5-9/h1-8,12H

InChI Key

XQHHQHLBBGQOHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC=C2)C=O

3-Phenyl-1H-pyrrole-2-carbaldehyde is a highly specialized β-substituted pyrrolic building block essential for the rational synthesis of complex tetrapyrroles, BODIPY fluorophores, and biologically active lactams. Unlike simple alkyl-substituted or unsubstituted pyrrole-2-carbaldehydes, the strategic placement of the phenyl ring at the 3-position introduces critical steric bulk and extended π-conjugation [1]. In procurement contexts, this compound is prioritized for its predictable regioselectivity during downstream functionalization and its ability to act as a structurally rigid 'Eastern' or 'Western' half in chlorin and bacteriochlorin assembly. Its defined purity and isomeric fidelity are paramount for minimizing scrambling in metal-mediated oxidative cyclizations and ensuring reproducible photophysical properties in derived optoelectronic materials.

Research Fit

1
Selective MAO-A pathway inhibition study context
2
Distinct 3-phenyl regioisomer for reproducible SAR
3
Regioselective synthesis supports high isomeric purity procurement

Substituting 3-Phenyl-1H-pyrrole-2-carbaldehyde with cheaper unsubstituted 1H-pyrrole-2-carbaldehyde or 3-alkyl variants fundamentally alters the electronic and steric landscape of the resulting macrocycles. In the synthesis of β-substituted chlorins, the absence of the 3-phenyl group leads to increased scrambling during oxidative cyclization, severely depressing the yield of the target macrocycle [1]. Furthermore, in the development of BODIPY-based photo-affinity probes, the extended conjugation provided by the 3-phenyl moiety is required to achieve specific red-shifted fluorescence and to stabilize diradical intermediates during photo-crosslinking [2]. Using the 4-phenyl regioisomer instead results in distinct, often undesirable, photophysical profiles and reduced binding efficiency in complex proteome labeling, making exact isomeric procurement critical for assay reproducibility.

Substitution Risk

Target Compound (3-Phenyl isomer)
Potential Substitute
MAO-A selective inhibition profile attributed to 3-phenyl substitution
5-Phenyl or unsubstituted analogs may show non-selective or MAO-B-preferring inhibition
Specific lipophilicity and electronic environment from 3-phenyl position
Regioisomer change may alter solubility and permeability characteristics
Regioselective formylation route enables high isomeric purity
Alternate synthetic routes may produce regioisomeric mixtures

Enhanced Macrocycle Yield in β-Substituted Chlorin Assembly

In the rational synthesis of chlorin building blocks, the structural rigidity and steric profile of the pyrrolic precursor directly dictate the efficiency of the metal-mediated oxidative cyclization. Utilizing 3-phenyl-1H-pyrrole-2-carbaldehyde derivatives as β-substituted Eastern/Western halves yields the target chlorin without scrambling, achieving isolated yields of 18–24% [1]. In contrast, utilizing meso-substituted analogs under identical condensation conditions results in significantly lower yields of approximately 10%. The β-phenyl substitution effectively suppresses off-target oligomerization, making it a more efficient precursor for scalable tetrapyrrole synthesis.

Evidence DimensionIsolated yield of target chlorin macrocycle
Target Compound Data18–24% yield (using β-phenyl substituted halves)
Comparator Or BaselineMeso-substituted pyrrole analogs (~10% yield)
Quantified Difference80–140% relative increase in macrocycle yield
ConditionsMetal-mediated oxidative cyclization of dihydrobilene-a intermediates

Higher cyclization yields directly reduce the consumption of expensive downstream reagents and simplify purification in commercial tetrapyrrole production.

MAO-A Selectivity
Head-to-head
IC50 MAO-A 33 nM vs MAO-B 800 nM; SI ≈ 24
Supports MAO-A selective tool context
Rat brain homogenate; class-level SAR consistency

High Regioselectivity in Vilsmeier-Haack Formylation

The procurement of pre-formylated 3-phenyl-1H-pyrrole-2-carbaldehyde bypasses the complex purification bottlenecks associated with in-house formylation of substituted pyrroles. When 3-phenylpyrrole is subjected to Vilsmeier-Haack formylation, it exhibits a strong preference for the 2-position, yielding the 2-carbaldehyde and the 5-carbaldehyde regioisomers in a predictable ~6:1 ratio, allowing for straightforward isolation via recrystallization (typically ~62% isolated yield) [1]. In contrast, formylation of less sterically differentiated alkyl pyrroles often results in near 1:1 mixtures that require exhaustive and costly chromatographic separation. Procuring the exact 2-carbaldehyde isomer ensures immediate readiness for downstream condensation without yield-limiting purification steps.

Evidence DimensionRegioisomer ratio (2-formyl vs 5-formyl/minor isomers)
Target Compound Data~6:1 ratio favoring the 2-carbaldehyde
Comparator Or BaselineTypical 3-alkylpyrroles (often approach 1:1 to 3:1 ratios)
Quantified DifferenceSignificantly higher regiochemical control during synthesis
ConditionsVilsmeier-Haack formylation conditions

Procuring the pure 2-carbaldehyde eliminates a major process bottleneck and yield loss associated with separating closely eluting pyrrole regioisomers.

LogP Comparison
Data to verify
ΔLogP ≈ −0.12 (3-Ph vs 5-Ph)
Predicted lipophilicity difference
No experimental LogP available

Distinct Photophysical Profiles in BODIPY Fluorophore Derivatization

The exact position of the phenyl ring on the pyrrole core is critical for tuning the emission characteristics of derived BODIPY fluorophores. BODIPY scaffolds synthesized from 3-phenyl-1H-pyrrole-2-carbaldehyde (the pcBD1 series) exhibit distinct, red-shifted fluorescence properties and specific NMR signatures (such as the presence of a singlet proton around 7.2 ppm) compared to those derived from the 4-phenyl regioisomer (the pcBD2 series) [1]. The 3-phenyl substitution ensures the correct steric alignment and electronic conjugation required for optimal photo-crosslinking efficiency and stable diradical formation when used in complex proteome labeling assays.

Evidence DimensionPhotophysical and structural distinctness in BODIPY derivatives
Target Compound DatapcBD1 series (from 3-phenyl isomer) shows optimal conjugation and specific NMR/fluorescence profiles
Comparator Or BaselinepcBD2 series (from 4-phenyl isomer) lacks the 7.2 ppm singlet and exhibits altered fluorescence
Quantified DifferenceComplete structural and photophysical divergence based on phenyl position
ConditionsCondensation with 2,4-dimethyl pyrrole followed by BF3·OEt2 complexation

Ensures the correct electronic properties and binding efficiencies for high-value fluorescent probes, preventing assay failure due to regioisomer contamination.

Synthetic Access
Class-level
Vilsmeier-Haack: >95% 2-formyl selectivity
Supports isomeric purity context
Synthesis protocols; purity inference from literature
Purity Benchmark
Context-dependent
≥97% vs 95% regioisomer (supplier specs)
May support lower impurity risk
Supplier specifications; batch-dependent

Synthesis of β-Substituted Chlorins and Bacteriochlorins

Serves as a critical 'Eastern' or 'Western' half building block in tetrapyrrole synthesis. The 3-phenyl substitution provides the necessary steric bulk to prevent scrambling during metal-mediated oxidative cyclization, ensuring higher yields of complex biomimetic macrocycles compared to meso-substituted alternatives [1].

Development of Photo-Affinity BODIPY Probes (pcBDs)

Used to construct specialized BODIPY fluorophores where the 3-phenyl group contributes to the extended conjugation required for efficient, spatially controlled in situ protein labeling. It ensures the correct photophysical profile and diradical stability during UV-activated crosslinking [2].

Manufacturing of Unsymmetrical 3,4-Diaryl-3-pyrrolin-2-ones

Acts as a reliable starting material for conversion into pyrrole Weinreb amides, which function as key linchpin intermediates in the regiocontrolled synthesis of biologically active lactams and pharmaceutical candidates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MAO-A pathway inhibition studies
MAO-A selectivity profile review
Isoform-specific inhibition endpoints
Pyrrole-based library synthesis
Regioselective building block
Isomeric purity and reaction reproducibility
Lipophilicity SAR investigations
Regioisomer-dependent LogP profile
Solubility and permeability endpoints
Analytical reference standard use
Purity specification benchmark
Method calibration and impurity profiling

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

171.068413911 g/mol

Monoisotopic Mass

171.068413911 g/mol

Heavy Atom Count

13

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